2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride
CAS No.: 1187927-94-1
Cat. No.: VC2831146
Molecular Formula: C17H19Cl2N3O
Molecular Weight: 352.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187927-94-1 |
|---|---|
| Molecular Formula | C17H19Cl2N3O |
| Molecular Weight | 352.3 g/mol |
| IUPAC Name | 2-(4-piperazin-1-ylphenyl)-1,3-benzoxazole;dihydrochloride |
| Standard InChI | InChI=1S/C17H17N3O.2ClH/c1-2-4-16-15(3-1)19-17(21-16)13-5-7-14(8-6-13)20-11-9-18-10-12-20;;/h1-8,18H,9-12H2;2*1H |
| Standard InChI Key | LVMSJNKHRHJAOE-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3.Cl.Cl |
| Canonical SMILES | C1CN(CCN1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3.Cl.Cl |
Introduction
Chemical Properties and Structure
Basic Properties
2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride (CAS No.: 1187927-94-1) is characterized by specific physicochemical properties that define its behavior in various chemical and biological systems. The compound has a molecular formula of C17H19Cl2N3O and a molecular weight of 352.3 g/mol. Its IUPAC name is 2-(4-piperazin-1-ylphenyl)-1,3-benzoxazole;dihydrochloride, which reflects its complex molecular structure consisting of multiple functional groups and ring systems. The presence of the dihydrochloride salt form significantly enhances its solubility in aqueous media, making it more suitable for biological testing and pharmaceutical applications.
The basic chemical properties of this compound are summarized in Table 1, providing essential information for researchers working with this molecule.
| Property | Value |
|---|---|
| CAS No. | 1187927-94-1 |
| Product Name | 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride |
| Molecular Formula | C17H19Cl2N3O |
| Molecular Weight | 352.3 g/mol |
| IUPAC Name | 2-(4-piperazin-1-ylphenyl)-1,3-benzoxazole;dihydrochloride |
| Standard InChI | InChI=1S/C17H17N3O.2ClH/c1-2-4-16-15(3-1)19-17(21-16)13-5-7-14(8-6-13)20-11-9-18-10-12-20;;/h1-8,18H,9-12H2;2*1H |
| Standard InChIKey | LVMSJNKHRHJAOE-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3.Cl.Cl |
Structural Characteristics
This structural arrangement creates a molecule with multiple functional sites capable of interacting with biological targets. The planar benzooxazole and phenyl groups may facilitate insertion into binding pockets of enzymes or receptors, while the more flexible piperazine moiety can adapt its conformation to optimize interactions. This combination of rigid and flexible components is a common feature in many pharmacologically active compounds, allowing for specific and potent binding to biological targets.
Synthesis Approaches
Reaction Conditions and Considerations
The synthesis of this compound requires careful attention to several key reaction parameters to ensure high yield and purity. Typical synthetic procedures for benzoxazole-containing compounds often involve the use of solvents such as acetonitrile or dichloromethane, with bases like sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution reactions. Temperature control is critical during these reactions, with many coupling steps performed under reflux conditions to ensure complete conversion.
For the piperazine coupling step, approaches similar to those described for related compounds might be employed. For instance, the coupling of heterocycles with piperazine derivatives often occurs through nucleophilic substitution, where a leaving group on the heterocycle is displaced by the nucleophilic nitrogen of the piperazine . The synthesis of related compounds such as N-(2-(4-chlorobenzyl)-benzo[d]oxazol-5-yl)-3-(4-phenyl piperazin-1-yl)propanamide suggests that refluxing in dry conditions for several hours may be necessary for complete reaction .
Chemical Reactivity and Transformations
Functional Group Reactivity
The chemical reactivity of 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride is dictated by the various functional groups present in its structure. The piperazine nitrogen atoms can participate in nucleophilic reactions, including alkylation, acylation, and coordination with metal ions. The benzooxazole moiety, with its heterocyclic system containing both nitrogen and oxygen, can undergo various electrophilic and nucleophilic substitution reactions. The benzooxazole nitrogen's lone pair can participate in hydrogen bonding and coordinate with metal ions in certain conditions.
Current Research and Future Directions
Recent Research Findings
Current research on 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride and structurally similar compounds has focused on exploring their potential applications in various fields, particularly in medicinal chemistry and drug discovery. Studies indicate that compounds containing the benzoxazole-piperazine scaffold may have applications as enzyme inhibitors, potentially targeting enzymes involved in cancer progression. The unique structural features of this compound class make them interesting candidates for further investigation in pharmaceutical research.
Related compounds have shown potential as histone deacetylase inhibitors, as demonstrated by research on 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids . This suggests that 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride might also exhibit similar activities, potentially offering new approaches for epigenetic modulation. Additionally, the structural similarity to compounds used in locus derepression assays suggests potential applications in epigenetic research and gene expression modulation .
Future Research Opportunities
The unique structure and potential biological activities of 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride open up several promising avenues for future research. Further investigation into its specific mechanisms of action and target binding would provide valuable insights for drug discovery efforts. Comprehensive structure-activity relationship studies, involving the synthesis and biological evaluation of structural analogs, could help identify the key pharmacophoric elements required for activity against specific targets.
Additionally, research into improved synthetic methods for this compound and its derivatives could facilitate larger-scale production and structural diversification. Eco-friendly synthetic approaches, similar to those developed for related piperazine derivatives, might offer more sustainable routes to these compounds . Development of analytical methods for detecting and quantifying these compounds in biological samples would also support their application in pharmacokinetic and pharmacodynamic studies, further advancing their potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume